molecular formula C10H8ClNO3S B1364502 8-Methoxyquinoline-5-sulfonyl chloride CAS No. 90429-62-2

8-Methoxyquinoline-5-sulfonyl chloride

Cat. No. B1364502
CAS RN: 90429-62-2
M. Wt: 257.69 g/mol
InChI Key: CDUVKSFUNYBONL-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-5-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO3S and a molecular weight of 257.7 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 8-Methoxyquinoline-5-sulfonyl chloride is 1S/C10H8ClNO3S/c1-15-8-4-5-9 (16 (11,13)14)7-3-2-6-12-10 (7)8/h2-6H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

8-Methoxyquinoline-5-sulfonyl chloride is a solid at room temperature . It has a melting point of 135-137°C . The compound is stored at ambient temperature .

Scientific Research Applications

  • Synthesis of New Compounds :

    • Gracheva et al. (1985) developed a method for synthesizing a new fluorescent derivative of ethyleneimine, N-(8-methoxy-5-quinolylsulfonyl)-aziridine, from 8-methoxyquinoline-5-sulfonyl chloride. This compound reacts with secondary aliphatic amines to give sulfonamides with potential applications in various chemical reactions (Gracheva et al., 1985).
  • Materials Science Applications :

    • Badiei et al. (2011) attached 8-Hydroxyquinoline (a derivative of 8-methoxyquinoline-5-sulfonyl chloride) to mesoporous silica, leading to aluminum complexes with photoluminescence properties. This has implications for materials science, especially in the development of luminescent materials (Badiei et al., 2011).
  • Chemical Reactions and Catalysis :

    • A study by Qiao et al. (2015) described a copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, demonstrating a new method for chemical synthesis involving 8-methoxyquinoline-5-sulfonyl chloride derivatives (Qiao et al., 2015).
    • Li et al. (2016) developed a copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds at the C5 position using aryl sulfonyl chlorides, a process relevant in organic synthesis and medicinal chemistry (Li et al., 2016).
  • Biochemical Applications :

    • Prodi et al. (2001) characterized a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, indicating its potential use in environmental and biochemical sensing applications (Prodi et al., 2001).

Safety And Hazards

8-Methoxyquinoline-5-sulfonyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

8-methoxyquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-15-8-4-5-9(16(11,13)14)7-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUVKSFUNYBONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394310
Record name 8-methoxyquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyquinoline-5-sulfonyl chloride

CAS RN

90429-62-2
Record name 8-methoxyquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxyquinoline-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IN Gracheva, EP Prokof'ev, IR Kovel'man… - Chemistry of …, 1985 - Springer
… A method for the synthesis of a new fluorescent derivative of ethyleneimine, viz., N- (8-methoxy-5-quinolylsulfonyl)-aziridine, starting from 8-methoxyquinoline-5sulfonyl chloride was …
Number of citations: 3 link.springer.com
VA Kaminskii, GY Shevchuk, MN Tilichenko - Chemistry of Heterocyclic …, 1985 - Springer
… A method for the synthesis of a new fluorescent derivative of ethyleneimine, viz., N- (8-methoxy-5-quinolylsulfonyl)-aziridine, starting from 8-methoxyquinoline-5sulfonyl chloride was …
Number of citations: 2 link.springer.com

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